2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c31-26-14-13-25(22-8-2-1-3-9-22)28-30(26)19-20-15-17-29(18-16-20)27(32)24-12-6-10-21-7-4-5-11-23(21)24/h1-14,20H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORJZXMRJVOYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS Number: 2380041-68-7) is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 387.5 g/mol. The structure features a naphthalene moiety attached to a piperidine ring, which is further connected to a dihydropyridazine core.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2 |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2380041-68-7 |
Preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory properties. The presence of the naphthalene and piperidine groups is hypothesized to enhance its interaction with biological targets such as enzymes involved in cancer progression and inflammatory pathways.
Potential Targets
- Poly(ADP-ribose) polymerase (PARP) : Compounds similar in structure have shown inhibitory effects on PARP, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
- Inflammatory cytokines : The compound may modulate the expression of cytokines involved in inflammatory responses, potentially reducing chronic inflammation associated with various diseases.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds can inhibit tumor growth in various cancer models. For instance, compounds with similar structural motifs have demonstrated efficacy against colorectal cancer cell lines in vivo, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies showing that related piperidine derivatives can reduce inflammation markers in animal models. This could be beneficial for treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Colorectal Cancer Xenograft Model
- Inhibition of PARP Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
